molecular formula C13H11F3N6O B2954941 2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034373-68-5

2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2954941
CAS No.: 2034373-68-5
M. Wt: 324.267
InChI Key: OIMHHHIYELHRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized via multicomponent reactions . For instance, a series of [1,2,4]-triazole bearing amino acid derivatives were synthesized under green chemistry conditions using lemon juice as an acidic catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound were not found, compounds with similar structures often exhibit high thermal stability .

Scientific Research Applications

Heterocyclic Compound Synthesis and Insecticidal Applications

The synthesis of innovative heterocycles that incorporate a thiadiazole moiety for use against the cotton leafworm, Spodoptera littoralis, showcases the versatility of compounds related to "2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide" in producing various derivatives with potential insecticidal properties (Fadda et al., 2017).

Antimicrobial and Molecular Docking Studies

The compound and its hybrids have been synthesized and assessed for antimicrobial activity, demonstrating significant potency. For example, a study on pyrazole-imidazole-triazole hybrids revealed substantial antimicrobial efficacy, highlighting the potential for these compounds in treating microbial infections (Punia et al., 2021).

Fluorescent Probes for Mercury Ion

Derivatives of the compound have been developed as fluorescent probes for mercury ion detection, indicating their utility in environmental monitoring and safety applications. This use case demonstrates the compound's adaptability in creating sensors for heavy metals (Shao et al., 2011).

Synthesis and Potential Pharmaceutical Applications

The exploration of this compound's derivatives for pharmaceutical applications is evident in their synthesis and evaluation as potential probes for studying peripheral benzodiazepine receptors using SPECT, indicating a role in developing diagnostic or therapeutic agents for neurological conditions (Katsifis et al., 2000).

Antiulcer Drug Development

Research into imidazo[1,2-a]pyridinylethylbenzoxazoles and related compounds as novel classes of histamine H2-receptor antagonists for antiulcer activities showcases the compound's relevance in developing new therapeutics for gastrointestinal diseases (Katsura et al., 1992).

Mechanism of Action

Properties

IUPAC Name

2-imidazol-1-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6O/c14-13(15,16)9-1-3-22-10(5-9)19-20-11(22)6-18-12(23)7-21-4-2-17-8-21/h1-5,8H,6-7H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMHHHIYELHRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2CNC(=O)CN3C=CN=C3)C=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.